molecular formula C7H8I2N2 B2600665 2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-07-8

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B2600665
CAS RN: 1373338-07-8
M. Wt: 373.964
InChI Key: XUBNJPMXHUPPJH-UHFFFAOYSA-N
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Description

“2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine” is a derivative of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine . It is a heterocyclic compound and is known to exhibit a wide variety of biological activities .


Synthesis Analysis

The synthesis of related compounds like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide involves condensation with aromatic aldehydes in ethanol at reflux . Another method involves the use of ketene aminals .

Scientific Research Applications

Synthesis and Stability

2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized using various chemical reactions, including intramolecular cyclization and condensation processes. These derivatives often exhibit improved metabolic stability, making them useful in various chemical syntheses and biological applications (Dinsmore et al., 2000).

Enantioselective Synthesis

The enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines has been achieved using direct hydrogenation with ruthenium/N-heterocyclic carbene (NHC) catalysts. This process yields compounds with high enantiomeric ratios and is important for producing bioactive molecules found in numerous therapeutic agents (Schlepphorst et al., 2018).

Insecticidal Applications

Several tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized for insecticidal applications. These derivatives show significant activities against various pests, such as pea aphids and cowpea aphids, indicating their potential in agricultural pest control (Zhang et al., 2010).

Photophysical Properties

Tetrahydroimidazo[1,2-a]pyridine derivatives demonstrate unique photophysical properties. They exhibit intense fluorescence when excited with UV light, making them suitable for applications in organic light-emitting devices and as fluorescent dyes (Marchesi et al., 2019).

Antifungal Activity

Certain tetrahydroimidazo[1,2-a]pyridine derivatives exhibit selective antifungal activity, particularly against Candida species. This makes them promising candidates for developing new antifungal therapies (Ozdemir et al., 2010).

properties

IUPAC Name

2,3-diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8I2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBNJPMXHUPPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC(=C2I)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-diiodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine

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